2-Benzyloxy-1-methyl-4-nitro-benzene

描述

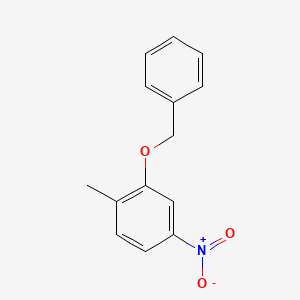

2-Benzyloxy-1-methyl-4-nitro-benzene is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is characterized by a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

2-Benzyloxy-1-methyl-4-nitro-benzene can be synthesized through several methods. One common synthetic route involves the nitration of 2-benzyloxy-1-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time .

化学反应分析

Types of Reactions

2-Benzyloxy-1-methyl-4-nitro-benzene undergoes various chemical reactions, including:

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as alkoxides or amines.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-Benzyloxy-1-methyl-4-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Benzyloxy-1-carboxy-4-nitrobenzene.

科学研究应用

2-Benzyloxy-1-methyl-4-nitro-benzene has several applications in scientific research:

作用机制

The mechanism of action of 2-benzyloxy-1-methyl-4-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the benzyloxy and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Benzyloxy-1-methyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

2-Benzyloxy-1-carboxy-4-nitrobenzene: Similar structure but with a carboxylic acid group instead of a methyl group.

2-Benzyloxy-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2-Benzyloxy-1-methyl-4-nitro-benzene is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .

生物活性

2-Benzyloxy-1-methyl-4-nitro-benzene (BMNB) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with BMNB, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BMNB is characterized by its molecular formula and a molecular weight of 229.23 g/mol. It appears as a white to light yellow crystalline powder with a melting point range of 105.0 to 109.0 °C and a predicted boiling point of approximately 386.2 °C . The compound features a nitro group at the para position relative to a benzyloxy group on a benzene ring, which is significant for its biological activities.

Antimicrobial Activity

Research indicates that BMNB exhibits notable antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various microorganisms, including bacteria and fungi. The mechanism often involves the reduction of the nitro group to produce toxic intermediates that can bind covalently to DNA, leading to cellular damage and death .

Table 1: Antimicrobial Activity of BMNB

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Notable antifungal activity |

Antitumor Activity

Preliminary studies suggest that BMNB has potential antitumor effects. The presence of the nitro group is often associated with antineoplastic activities in similar compounds. For instance, nitrobenzene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .

Case Study: Antitumor Effects

In a study examining the effects of BMNB on human cancer cell lines, it was found that treatment with BMNB led to a dose-dependent decrease in cell viability in both breast and lung cancer cells. The mechanism was hypothesized to involve the generation of reactive oxygen species (ROS), which contribute to cellular apoptosis .

The biological activity of BMNB can be attributed to several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, generating reactive intermediates that interact with cellular components.

- Covalent Binding : Reduced forms of nitro compounds can covalently bind to nucleophilic sites on proteins and DNA, leading to functional disruptions.

- Cell Membrane Interaction : The lipophilicity imparted by the benzyloxy group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Comparative Analysis with Similar Compounds

BMNB shares structural similarities with various other compounds known for their biological activities. Below is a comparison highlighting some related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Nitro-4-(phenoxymethyl)benzene | C13H11NO3 | Contains a phenoxymethyl group |

| 4-(Benzyloxy)-nitrobenzene | C13H11NO3 | Lacks methyl substitution |

| 1-Benzyloxy-3-nitrobenzene | C13H11NO3 | Nitro group at the meta position |

属性

IUPAC Name |

1-methyl-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRZTZMYWCUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。